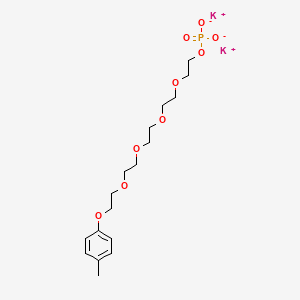
Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate: is an organophosphate compound characterized by its unique structure, which includes a phosphate group bonded to a long chain ether and a p-tolyloxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate typically involves the reaction of 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol with phosphorus oxychloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The resulting product is then neutralized with potassium hydroxide to yield the dipotassium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyloxy group, leading to the formation of corresponding quinones.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the phosphate ester bond is cleaved and replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol and phosphoric acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phosphate esters.
Hydrolysis: 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol and phosphoric acid.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphate groups into molecules.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Investigated for its potential as a biochemical probe to study phosphate metabolism in cells.
- Used in the development of enzyme inhibitors targeting phosphate-processing enzymes.
Medicine:
- Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
- Studied for its anti-inflammatory and anti-cancer properties.
Industry:
- Utilized as a flame retardant in plastics and textiles.
- Employed as a lubricant additive to improve the performance and longevity of industrial lubricants.
作用机制
The mechanism by which Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can inhibit enzymes that process phosphate groups, thereby affecting metabolic pathways. The long chain ether moiety allows for membrane permeability, facilitating its entry into cells and interaction with intracellular targets.
相似化合物的比较
Di-p-tolyl phosphate: Similar in structure but lacks the long chain ether, making it less effective in certain applications.
Bis(2-ethylhexyl) phosphate: Another organophosphate with different alkyl groups, used primarily as a plasticizer.
Triphenyl phosphate: Used as a flame retardant and plasticizer, but with different chemical properties due to the presence of phenyl groups.
Uniqueness: Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate is unique due to its combination of a long chain ether and a p-tolyloxy group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery and as a flame retardant.
属性
CAS 编号 |
69847-46-7 |
|---|---|
分子式 |
C17H27K2O9P |
分子量 |
484.6 g/mol |
IUPAC 名称 |
dipotassium;2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C17H29O9P.2K/c1-16-2-4-17(5-3-16)25-14-12-23-10-8-21-6-7-22-9-11-24-13-15-26-27(18,19)20;;/h2-5H,6-15H2,1H3,(H2,18,19,20);;/q;2*+1/p-2 |
InChI 键 |
BFCKMASTLWXQBI-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)OCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)

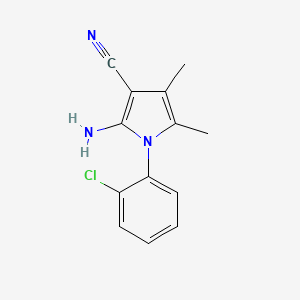
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)

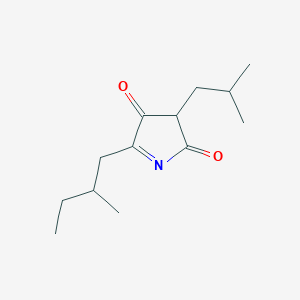


![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
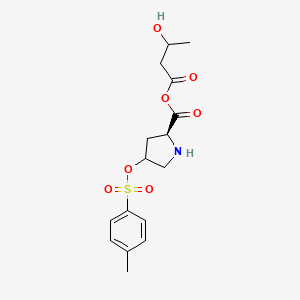
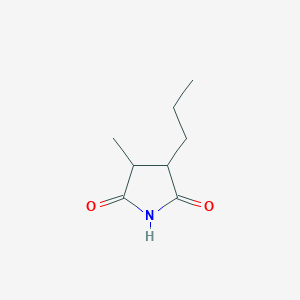
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
